N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material. Process optimization would also focus on minimizing waste and reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Biology: The compound can be used as a tool in biological studies to understand cellular processes and signaling pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.
Pyridazine derivatives: Compounds containing the pyridazine ring are structurally related and may have overlapping properties.
Uniqueness: N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both pyridazine and benzoxazole rings, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3/c29-22-13-12-20(26-27-22)17-8-4-5-9-19(17)25-24(30)16-10-11-21-18(14-16)23(31-28-21)15-6-2-1-3-7-15/h1-14H,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRLAZJTSWOWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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